molecular formula C33H54ClNO B15178682 Ethylhexadecyldimethylammonium 2-benzyl-4-chlorophenolate CAS No. 85940-53-0

Ethylhexadecyldimethylammonium 2-benzyl-4-chlorophenolate

Cat. No.: B15178682
CAS No.: 85940-53-0
M. Wt: 516.2 g/mol
InChI Key: OAOSIJMDKCWUCO-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethylhexadecyldimethylammonium 2-benzyl-4-chlorophenolate typically involves the quaternization of dimethylamine with ethylhexadecyl chloride, followed by the reaction with 2-benzyl-4-chlorophenol. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Ethylhexadecyldimethylammonium 2-benzyl-4-chlorophenolate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or chlorophenolate groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethylhexadecyldimethylammonium 2-benzyl-4-chlorophenolate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethylhexadecyldimethylammonium 2-benzyl-4-chlorophenolate involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is primarily due to its surfactant properties, which allow it to penetrate and destabilize cell membranes .

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

    Dodecyltrimethylammonium chloride: Used in similar applications as a surfactant and disinfectant.

Uniqueness

Ethylhexadecyldimethylammonium 2-benzyl-4-chlorophenolate is unique due to its specific combination of a long alkyl chain and a benzyl-4-chlorophenolate group. This structure provides it with distinct antimicrobial properties and makes it particularly effective in disrupting microbial cell membranes compared to other quaternary ammonium compounds .

Properties

CAS No.

85940-53-0

Molecular Formula

C33H54ClNO

Molecular Weight

516.2 g/mol

IUPAC Name

2-benzyl-4-chlorophenolate;ethyl-hexadecyl-dimethylazanium

InChI

InChI=1S/C20H44N.C13H11ClO/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h5-20H2,1-4H3;1-7,9,15H,8H2/q+1;/p-1

InChI Key

OAOSIJMDKCWUCO-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC.C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)[O-]

Origin of Product

United States

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